molecular formula C11H11ClN2 B3291382 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride CAS No. 872362-21-5

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride

Cat. No. B3291382
CAS RN: 872362-21-5
M. Wt: 206.67 g/mol
InChI Key: AZALNEYVZDURRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a chemical compound with the CAS Number: 872362-21-5 . It has a molecular weight of 206.67 . This compound is a derivative of imidazo[1,2-a]pyridines, which are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .


Molecular Structure Analysis

The InChI code for 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is 1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is a colorless solid . It has a molecular weight of 206.67 . The compound should be stored at a temperature between 28 C .

Scientific Research Applications

Medicinal Chemistry

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has been reported as an ingredient of anticancer drugs , antiparasitic , and antiproliferative agents .

Material Science

This compound is also useful in material science because of its structural character . Its unique properties make it a desirable component in the development of new materials.

Fluorescence Sensors

Imidazopyridines have found broad application as fluorescence sensors . Their luminescent properties make them ideal for detecting and measuring various physical or chemical quantities.

Laser Dyes

Imidazopyridines are also employed as laser dyes . They can absorb light at a specific wavelength and then re-emit light at a longer wavelength, making them useful in laser technology.

Molecular Switches

The structural characteristics of imidazopyridines allow them to be used in molecular switches . These are devices that can change their physical or chemical properties in response to external stimuli.

Optoelectronic Devices

Imidazopyridines have shown great potential in the field of optoelectronics . They can be used in devices that source, detect and control light, usually considered a sub-field of photonics.

Sensors

Imidazopyridines are used in the development of various types of sensors . Their ability to interact with different substances makes them suitable for detecting changes in environmental conditions.

8. Emitters for Confocal Microscopy and Imaging This class of aromatic heterocycles has been reported in different technological applications, such as emitters for confocal microscopy and imaging . They can emit light upon excitation, which is useful in various imaging techniques.

Mechanism of Action

Target of Action

The primary target of 2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cellular membranes.

Mode of Action

The compound interacts with its target by docking against the CYP51 protein . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity and disrupting sterol biosynthesis.

Result of Action

The molecular and cellular effects of the compound’s action can include changes in cellular membrane integrity due to decreased sterol production. In certain contexts, such as in the treatment of infections caused by organisms reliant on sterol biosynthesis, this can result in a reduction of the bacterial load .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s storage temperature can affect its stability, with a recommended storage temperature of 28°C . Additionally, the compound’s efficacy can be influenced by factors such as the presence of other drugs or substances, the physiological state of the target cells, and the specific strain of the organism in the case of antimicrobial applications.

properties

IUPAC Name

2-but-3-ynylimidazo[1,2-a]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.ClH/c1-2-3-6-10-9-13-8-5-4-7-11(13)12-10;/h1,4-5,7-9H,3,6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZALNEYVZDURRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CN2C=CC=CC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743384
Record name 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride

CAS RN

872362-21-5
Record name 2-(But-3-yn-1-yl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 3
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 4
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(but-3-yn-1-yl)Imidazo[1,2-a]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.